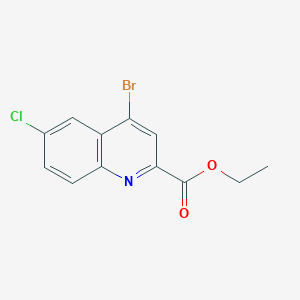

Ethyl 4-bromo-6-chloroquinoline-2-carboxylate

Description

Ethyl 4-bromo-6-chloroquinoline-2-carboxylate is a halogenated quinoline derivative featuring a bromo substituent at position 4, a chloro group at position 6, and an ethyl carboxylate moiety at position 2. Its molecular formula is C₁₂H₉BrClNO₂, with a molecular weight of approximately 323.5 g/mol.

Properties

IUPAC Name |

ethyl 4-bromo-6-chloroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKPKKQJQBSKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline-2-carboxylic acid with bromine in the presence of a suitable catalyst to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinolines.

Scientific Research Applications

Ethyl 4-bromo-6-chloroquinoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Industrial Chemistry: The compound is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-chloroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly influence the electronic and steric properties of quinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Bromo vs.

- Carboxylate Position: The ethyl carboxylate at position 2 in the target compound may enhance solubility compared to analogs with substituents at position 1 (e.g., isoquinoline derivatives) .

Heterocyclic Core Variations

The choice of heterocycle (quinoline, quinazoline, or isoquinoline) impacts biological activity and synthetic pathways:

Table 2: Heterocyclic Core Comparison

Functional Group Modifications

Variations in ester groups and halogen placement influence pharmacokinetics:

Table 3: Functional Group Impact

| Compound Name | Functional Group (Position) | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | COOEt (2) | ~3.2 | <0.1 (aqueous) |

| [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | Complex ester (4) | ~5.8 | <0.01 |

| Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | COOEt (3), CF₃O (8) | ~2.5 | ~0.5 |

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

- Bulky Ester Groups: Compounds like [2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate exhibit reduced solubility due to steric bulk but improved membrane permeability .

- Trifluoromethoxy Substitutents : Electron-withdrawing groups (e.g., CF₃O) increase polarity, enhancing aqueous solubility .

Biological Activity

Ethyl 4-bromo-6-chloroquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action, drawing from various research studies and findings.

- Molecular Formula : C₁₄H₁₃BrClN₁O₂

- Molecular Weight : Approximately 314.56 g/mol

- Appearance : Brown to light brown crystalline powder

- Melting Point : 94 to 98 degrees Celsius

The compound's structure features a bicyclic system with halogen substituents that significantly influence its reactivity and biological interactions.

Biological Activities

Quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that quinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics. This compound's specific efficacy against various bacterial strains remains to be fully elucidated but is a subject of ongoing investigation .

- Anticancer Properties : Preliminary studies suggest that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to ethyl 4-bromo-6-chloroquinoline have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer) . The mechanism likely involves the modulation of cell cycle pathways and induction of apoptotic signals.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, contributing to its antimicrobial and anticancer effects .

Anticancer Activity

A study focused on quinoline derivatives demonstrated that compounds with similar structures could effectively induce apoptosis in cancer cells. For example, an analog exhibited an IC50 value of approximately 168.78 µM against the MCF-7 cell line, indicating significant cytotoxicity . This finding highlights the potential of this compound as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy

Research into the antimicrobial properties of quinoline derivatives has shown that certain compounds can inhibit bacterial growth effectively. For instance, a related compound displayed inhibition zones against Pseudomonas aeruginosa comparable to standard antibiotics . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable properties.

The biological activity of this compound is hypothesized to stem from its ability to:

- Intercalate DNA : Similar quinoline compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Inhibit Kinases : Quinoline derivatives have been studied for their ability to inhibit kinases involved in cell signaling pathways, which could lead to reduced cancer cell proliferation.

Comparative Analysis

To understand how this compound compares with other related compounds, the following table summarizes key features:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Potential (under study) | Promising (IC50 ~168.78 µM) | Halogenated structure enhances reactivity |

| Ethyl 6-bromoquinoline-3-carboxylate | Moderate | Moderate | Lacks chlorine substituent |

| Ethyl 4-chloroquinoline-3-carboxylate | Limited | Low | No bromine substituent |

This comparison illustrates how variations in chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.